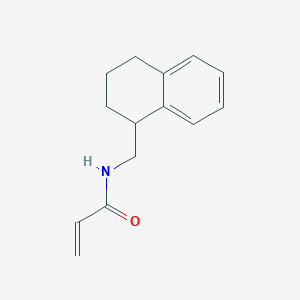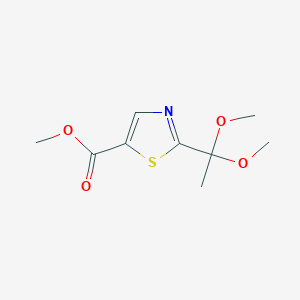
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide, also known as THPVP, is a synthetic cathinone and a designer drug that has gained popularity in recent years. It belongs to the class of psychoactive substances that are being used for recreational purposes. The chemical structure of THPVP is similar to other psychoactive substances, such as amphetamines and cathinones, and it has been reported to have stimulant effects on the central nervous system.
Mecanismo De Acción
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their effects on the central nervous system. The exact mechanism of action of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide is not fully understood, but it is believed to involve the modulation of the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide has been reported to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to anxiety and agitation. N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide has also been reported to cause gastrointestinal disturbances, such as nausea and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide has been used in laboratory experiments to investigate its effects on the central nervous system. It has been shown to have stimulant effects similar to other psychoactive substances, such as amphetamines and cathinones. However, one of the limitations of using N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide in laboratory experiments is that it is a designer drug and its purity and composition may vary between batches. This can make it difficult to replicate the results of experiments and to draw definitive conclusions about its effects.
Direcciones Futuras
There are several future directions for research on N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide. One area of interest is the development of new psychoactive substances that have similar effects to N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide but with fewer side effects. Another area of interest is the investigation of the long-term effects of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide on the central nervous system, particularly with regards to addiction and dependence. Additionally, more research is needed to understand the exact mechanism of action of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide and to identify potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide involves the reaction of 1-(2-naphthyl)propan-2-amine with acrylonitrile in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final product. The synthesis of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide has been used in scientific research to investigate its effects on the central nervous system. It has been reported to have stimulant effects similar to other psychoactive substances, such as amphetamines and cathinones. Studies have shown that N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide increases the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, motivation, and reward.
Propiedades
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-14(16)15-10-12-8-5-7-11-6-3-4-9-13(11)12/h2-4,6,9,12H,1,5,7-8,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSXROLUSDHEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2525124.png)
![17-[(Cyclopropylcarbonyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2525125.png)
![4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B2525127.png)


![N-(2,4-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2525134.png)
![Dimethyl 5-{bis[(4-chloroanilino)carbonyl]amino}-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2525136.png)
![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B2525137.png)


![N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2525142.png)

